methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate
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Overview
Description
Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. The ester and tert-butoxy groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylate
- Ethyl 3-[(S)-2-tert-butoxy-1-methyl-2-oxoethyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate
Uniqueness
Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-7(9(15)18-11(2,3)4)14-8(6-12-13-14)10(16)17-5/h6-7H,1-5H3 |
InChI Key |
OFSWRLNQZXMRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C(=CN=N1)C(=O)OC |
Origin of Product |
United States |
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